4-(1-(2-(m-Tolyl)acetyl)piperidin-4-yl)morpholine-3,5-dione
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Overview
Description
4-(1-(2-(m-Tolyl)acetyl)piperidin-4-yl)morpholine-3,5-dione is a complex organic compound that features a piperidine ring, a morpholine ring, and a tolyl group
Preparation Methods
The synthesis of 4-(1-(2-(m-Tolyl)acetyl)piperidin-4-yl)morpholine-3,5-dione typically involves multi-step organic reactions. One common synthetic route includes the acylation of piperidine with 2-(m-Tolyl)acetyl chloride, followed by cyclization with morpholine-3,5-dione under controlled conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts and solvents.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or morpholine rings. Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures.
Scientific Research Applications
4-(1-(2-(m-Tolyl)acetyl)piperidin-4-yl)morpholine-3,5-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(1-(2-(m-Tolyl)acetyl)piperidin-4-yl)morpholine-3,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds to 4-(1-(2-(m-Tolyl)acetyl)piperidin-4-yl)morpholine-3,5-dione include other piperidine and morpholine derivatives. These compounds share structural similarities but may differ in their specific functional groups and overall properties. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
4-[1-[2-(3-methylphenyl)acetyl]piperidin-4-yl]morpholine-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-13-3-2-4-14(9-13)10-16(21)19-7-5-15(6-8-19)20-17(22)11-24-12-18(20)23/h2-4,9,15H,5-8,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLZCIKUHFGJPHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CCC(CC2)N3C(=O)COCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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